1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione
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Overview
Description
1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that features a pyrazine ring fused with a dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione typically involves the condensation of 4-isopropylbenzaldehyde with appropriate pyrazine derivatives under controlled conditions. Common reagents used in this synthesis include carboxylic anhydrides or acid chlorides, which facilitate the formation of the pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Techniques such as refluxing with sodium methoxide in butanol (MeONa in BuOH) are employed to ensure efficient cyclization and formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can yield pyrazine derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of functionalized pyrazine derivatives.
Scientific Research Applications
1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. detailed studies on its exact mechanism of action are still ongoing.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its role as a tyrosine kinase inhibitor and cyclin-dependent kinase inhibitor.
Uniqueness
1-(4-isopropylphenyl)pyrazine-2,3(1H,4H)-dione is unique due to its specific pyrazine-dione structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-propan-2-ylphenyl)-1H-pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)10-3-5-11(6-4-10)15-8-7-14-12(16)13(15)17/h3-9H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYKCBLDXBQDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=CNC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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